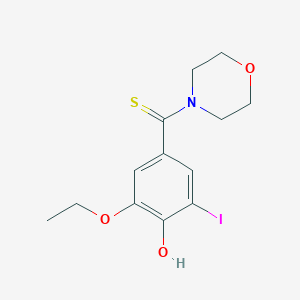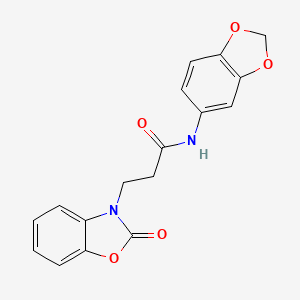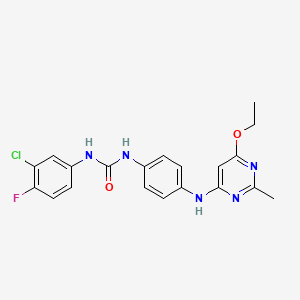
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione is an organic compound with the molecular formula C13H16INO3S This compound features a unique combination of functional groups, including an ethoxy group, a hydroxy group, an iodine atom, a morpholine ring, and a methanethione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with ethoxy, hydroxy, and iodine groups through electrophilic aromatic substitution reactions.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.
Formation of the methanethione moiety: The methanethione group is introduced through thiolation reactions, typically using thiolating agents such as carbon disulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the morpholine ring may interact with protein binding sites, while the iodine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
(3-Ethoxy-4-hydroxy-5-chlorophenyl)(morpholin-4-yl)methanethione: Similar structure but with a chlorine atom instead of iodine.
(3-Ethoxy-4-hydroxy-5-bromophenyl)(morpholin-4-yl)methanethione: Similar structure but with a bromine atom instead of iodine.
(3-Ethoxy-4-hydroxy-5-fluorophenyl)(morpholin-4-yl)methanethione: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different chemical reactivity and biological interactions, potentially resulting in distinct properties and applications.
属性
IUPAC Name |
(3-ethoxy-4-hydroxy-5-iodophenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3S/c1-2-18-11-8-9(7-10(14)12(11)16)13(19)15-3-5-17-6-4-15/h7-8,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESNUJQDCAICHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)

![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)

![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-Amino-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B2918610.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)


